Product packaging for 1-Cycloheptyl-1H-pyrazol-3-amine(Cat. No.:)

1-Cycloheptyl-1H-pyrazol-3-amine

Cat. No.: B13075619
M. Wt: 179.26 g/mol
InChI Key: AFBNJGPROHJTSX-UHFFFAOYSA-N
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Description

1-Cycloheptyl-1H-pyrazol-3-amine (CAS 1250149-93-9) is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol [ 1 ]. This amine-functionalized pyrazole serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry, particularly in the discovery and development of kinase inhibitors [ 2 ]. The 3-aminopyrazole moiety is a recognized structural feature in molecules that target cyclin-dependent kinases (CDKs) and other understudied kinases, making it a critical building block for probing kinase function and cellular signaling pathways [ 2 ]. Researchers utilize this compound as a key precursor in structure-activity relationship (SAR) studies. Its core structure is part of a class of molecules investigated for their anti-proliferative and anti-cancer potential in various disease models [ 2 ]. The pyrazole structural motif is a fundamental element in compounds aimed at diverse biological endpoints, highlighting its significance in drug discovery [ 9 ]. As a reagent, it is essential for synthetic organic chemists and drug discovery scientists working to create novel bioactive molecules for pharmacological profiling. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B13075619 1-Cycloheptyl-1H-pyrazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cycloheptylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c11-10-7-8-13(12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,11,12)

InChI Key

AFBNJGPROHJTSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=CC(=N2)N

Origin of Product

United States

Molecular Mechanisms and Targets of Pyrazole Amine Derivatives

Elucidation of Specific Biochemical Pathways Modulated by Pyrazole (B372694) Derivatives

The interaction of pyrazole derivatives with their molecular targets can modulate various biochemical pathways. For instance, the inhibition of COX-2 by pyrazole derivatives directly impacts the prostaglandin (B15479496) synthesis pathway, which is a key contributor to inflammation and pain. rsc.org Similarly, the modulation of cannabinoid receptors can influence a wide range of signaling cascades involved in neurotransmission, immune response, and other physiological processes. nih.govnih.gov The inhibition of tyrosinase by pyrazole derivatives interferes with the melanin (B1238610) biosynthesis pathway. nih.gov The anticancer properties of some pyrazole derivatives are attributed to their ability to activate the adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway. nih.gov

Structure-Based Approaches to Target Identification

Structure-based drug design and molecular docking studies have been instrumental in identifying and optimizing pyrazole derivatives as inhibitors of various targets. For example, molecular docking has been used to understand the binding modes of pyrazole-pyridazine hybrids within the active site of COX-2, revealing key interactions that contribute to their inhibitory activity. rsc.org Similarly, docking studies have confirmed the covalent mechanism of thrombin inhibition by showing how acylated 1H-pyrazol-5-amines interact with the catalytic serine residue. nih.govmdpi.com In the case of tyrosinase inhibitors, molecular docking has highlighted the importance of coordination with copper ions in the enzyme's active site. nih.gov Computational approaches have also been employed to explore the interactions between pyrazole derivatives and monoamine oxidase B, providing insights into their inhibitory mechanisms. nih.gov

Computational and Theoretical Investigations of 1 Cycloheptyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comderpharmachemica.com These calculations can determine optimized molecular geometry, bond lengths, bond angles, and harmonic vibrational frequencies. derpharmachemica.com

A key area of investigation for aminopyrazoles is their potential for tautomerism. The 1-Cycloheptyl-1H-pyrazol-3-amine can theoretically exist in different tautomeric forms due to the migration of a proton. The primary tautomers include the 3-amino form (this compound) and the 5-amino form (1-Cycloheptyl-1H-pyrazol-5-amine), alongside their corresponding imino tautomers. The stability of these tautomers is influenced by factors such as the solvent environment. mdpi.com For instance, studies on related N-substituted pyrazolones have shown that the molecule can exist as a 1H-pyrazol-3-ol form in the solid state and in nonpolar solvents, while existing as monomers in polar solvents like DMSO. mdpi.com

DFT calculations are used to compute the energies of these different tautomers to predict the most stable form. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. derpharmachemica.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

Table 1: Illustrative Data from DFT Calculations for Pyrazole Tautomers (Note: The following data is illustrative, based on typical findings for analogous pyrazole compounds, and does not represent experimentally verified values for this compound.)

PropertyTautomer A (3-amino)Tautomer B (5-amino)
Relative Energy (kcal/mol)0.00+2.5
HOMO Energy (eV)-5.8-6.1
LUMO Energy (eV)-1.2-1.0
Energy Gap (eV)4.65.1
Dipole Moment (Debye)2.13.5

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. dergipark.org.tr This method is central to rational drug design. Studies on various aminopyrazole derivatives have demonstrated their potential as inhibitors for targets like kinases (e.g., p38MAPK, CDK2), cyclooxygenases (COX-1, COX-2), and α-glucosidase. dergipark.org.trmdpi.comnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the binding site in multiple orientations and conformations. A scoring function estimates the binding affinity, usually expressed in kcal/mol, with more negative values indicating a stronger predicted interaction. The results reveal plausible binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-anion interactions, between the ligand and specific amino acid residues in the active site. nih.govdiva-portal.org

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-target complex. researchgate.net MD simulations model the movement of atoms and molecules over time, assessing the stability of the predicted binding pose and the flexibility of the complex in a simulated physiological environment. rdd.edu.iq These simulations can refine the understanding of the binding interactions and calculate binding free energies, which often include contributions from both electrostatic and van der Waals forces. diva-portal.org

Table 2: Example of Molecular Docking Results for a Pyrazole Derivative (Note: This table is a hypothetical representation of docking results for this compound against a kinase target, based on studies of similar compounds.)

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XYZ (PDB: XXXX)-8.5ASP-168Hydrogen Bond (with pyrazole NH)
LYS-65Hydrogen Bond (with amino group)
VAL-42Hydrophobic Interaction (with cycloheptyl ring)
PHE-167Pi-Pi Stacking (with pyrazole ring)

In Silico Prediction of Conformational Landscape and Stability

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it must adopt a specific three-dimensional shape to bind effectively to its target. The cycloheptyl substituent in this compound is non-planar and flexible, capable of existing in several low-energy conformations, such as the twist-chair and twist-boat forms.

In silico methods are employed to explore the conformational landscape of the molecule and identify the most stable conformers. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results of these calculations can be plotted on a potential energy surface, which maps the energy of the molecule as a function of its geometry. This analysis helps identify the global minimum energy conformation and other low-energy, accessible conformers that may be relevant for receptor binding. Conformational studies on related pyrazoles have utilized these techniques to understand the spatial arrangement of substituents and their influence on molecular properties. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: This table illustrates the type of data obtained from a conformational analysis. The conformer names and energies are for exemplary purposes only.)

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population (%)
1 (Twist-Chair)175°0.0075.3
2 (Twist-Boat)85°1.2515.1
3 (Chair)-178°2.109.6

Computational Support for Retrosynthetic Analysis and Reaction Pathway Elucidation

Computational chemistry also serves as a valuable tool in planning and understanding the synthesis of complex molecules. While experimental methods form the core of synthesis, theoretical calculations can provide predictive insights to guide the process.

For retrosynthetic analysis, quantum chemical calculations can inform the strategic disconnection of bonds. By analyzing the electronic properties of the target molecule, such as the charge distribution and frontier molecular orbitals (HOMO/LUMO) calculated via DFT, chemists can predict the reactivity of different parts of the molecule. researchgate.net For example, the calculated nucleophilicity or electrophilicity of specific atoms can suggest appropriate synthetic precursors and reagents.

Furthermore, computational methods can be used to elucidate reaction pathways and mechanisms. By modeling the transition state structures and calculating their activation energies, researchers can compare the feasibility of different potential reaction routes. mdpi.com This can help in optimizing reaction conditions (e.g., temperature, catalyst) to favor the desired product and minimize side reactions. For instance, in the synthesis of pyrazole derivatives, DFT can be used to study the mechanism of the cyclocondensation reaction to understand how substituents influence the reaction rate and regioselectivity. researchgate.net

Academic Applications and Future Research Directions

1-Cycloheptyl-1H-pyrazol-3-amine as a Versatile Chemical Building Block in Organic Synthesis

The structure of this compound, featuring a reactive amino group and a pyrazole (B372694) core, makes it an exceptionally useful building block in organic synthesis. mdpi.comscirp.org The pyrazole ring itself is relatively stable, allowing for selective transformations of the amino substituent. Researchers utilize 3-aminopyrazoles as intermediates for constructing more complex, often fused, heterocyclic systems with significant biological potential. mdpi.comscirp.org

A primary application of 3-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. For instance, Fahim and colleagues synthesized a series of 3-aminopyrazoles as key intermediates, which were then reacted to form novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com This transformation typically involves the condensation of the aminopyrazole with a 1,3-dielectrophilic species. The resulting fused-ring systems are of great interest due to their prevalence in pharmacologically active compounds.

Furthermore, the amino group can undergo a variety of standard chemical transformations, including acylation, alkylation, and diazotization, to introduce diverse functional groups. These modifications are crucial for developing structure-activity relationships (SAR) in medicinal chemistry research. nih.gov The cycloheptyl group, while largely inert, influences the molecule's lipophilicity and conformational flexibility, which can be critical for its interaction with biological targets. The synthesis of N-substituted pyrazoles can be achieved directly from primary amines, highlighting the modularity of these synthetic approaches. acs.org

Table 1: Synthetic Applications of Aminopyrazole Building Blocks

Reaction Type Reagents/Conditions Product Class Significance/Application Reference(s)
Cyclocondensation β-Ketoesters, Diketones Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) Access to novel scaffolds for pharmacological screening mdpi.com
Domino Annulation Isocyanates (Copper-catalyzed) Pyrazole-fused Pyrimidinones Efficient, one-pot synthesis of complex polycyclic systems nih.gov
Acylation Acid chlorides, Anhydrides N-Acyl Pyrazole Derivatives Modification for SAR studies, synthesis of kinase inhibitors nih.gov
Aza-Wittig Reaction PPh₃/C₂Cl₆, Ketones Imidazo[1,2-b]pyrazoles Formation of bioactive imidazole-fused pyrazoles scirp.org
1,3-Dipolar Cycloaddition Nitrile Imines Substituted Pyrazoles A fundamental method for constructing the pyrazole ring itself nih.govbas.bg

Development of Chemical Libraries for High-Throughput Screening in Research

The search for new therapeutic agents relies heavily on the screening of large collections of diverse molecules, known as chemical libraries, against biological targets. eco-vector.com Pyrazole derivatives, due to their proven track record in approved drugs and their wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, are considered a "privileged scaffold" and are thus highly represented in such libraries. mdpi.comnih.govdntb.gov.ua

This compound and its analogues are ideal candidates for inclusion in these libraries for several reasons:

Structural Diversity : The pyrazole core can be substituted at multiple positions, allowing for the creation of a vast number of unique analogues. The synthesis of 1,3-diarylpyrazoles and their subsequent diversification at the 4-position is a common strategy to build libraries for screening. mdpi.com

Synthetic Accessibility : The synthesis of pyrazoles is often straightforward, utilizing well-established methods like the condensation of hydrazines with 1,3-dicarbonyl compounds or multicomponent reactions. nih.gov This facilitates the rapid generation of a large number of derivatives for high-throughput screening (HTS).

Drug-like Properties : The pyrazole motif is a stable aromatic system, and by modulating substituents like the cycloheptyl group, chemists can fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability to optimize for drug-like characteristics.

A review of aminopyrazoles in medicinal chemistry highlights their role as advantageous frameworks for generating ligands for various enzymes and receptors, underscoring their importance in discovery campaigns. mdpi.comnih.govresearchgate.net The systematic synthesis and screening of pyrazole libraries have led to the identification of numerous "hit" compounds, which serve as the starting point for lead optimization programs in drug discovery. eco-vector.commdpi.com

Role in Catalyst Design and Ligand Chemistry for Academic Applications

The pyrazole ring system, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. nih.govacs.orgresearchgate.net The introduction of an additional donor group, such as the 3-amino group in this compound, creates a bidentate or potentially multidentate ligand capable of forming stable chelate complexes with a wide range of metals. This has significant implications for the field of catalysis.

Academic research has explored the use of pyrazole-based ligands in various catalytic processes:

Homogeneous Catalysis : Pyrazole-containing ligands are used to create transition metal complexes that catalyze organic transformations. For example, copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechols, mimicking the function of the catecholase enzyme. researchgate.net

Coordination Chemistry : The study of how pyrazole ligands coordinate to metals provides fundamental insights into the electronic and steric effects that govern the structure and reactivity of the resulting complexes. acs.orgresearchgate.net N-unsubstituted pyrazoles are noted as versatile ligands due to their proton-responsive nature. nih.gov

Domino Reactions : Copper(II) catalysis has been uniquely employed to promote amine-isocyanate coupling in a domino reaction involving pyrazole-based building blocks, streamlining the synthesis of complex heterocyclic structures. nih.gov

The cycloheptyl substituent on this compound can play a crucial role in catalysis by providing steric bulk that can influence the selectivity (e.g., enantioselectivity or regioselectivity) of the catalyzed reaction. It can also enhance the solubility of the metal complex in organic solvents.

Table 2: Pyrazole-Based Ligands in Catalysis Research

Ligand Type Metal Ion(s) Catalytic Reaction Key Finding Reference(s)
Aminopyrazole Derivatives Copper (II) Catechol Oxidation Ligands mimic the active site of catecholase, showing high catalytic rates. researchgate.net
Bifunctional Pyrazoles Copper (II) Domino Annulation Unique promotion of amine-isocyanate coupling. nih.gov
N-unsubstituted Pyrazoles Various General Homogeneous Catalysis Proton-responsive nature allows for tunable catalytic activity. nih.gov
General Pyrazole Derivatives Palladium, Copper, Zinc C-C and C-N Coupling, Oxidation Pyrazoles are a foundational ligand class in modern coordination chemistry and catalysis. acs.orgresearchgate.netresearchgate.net

Academic Analysis of the Patent Landscape and Strategic Implications for Research

An analysis of the patent literature reveals significant commercial and academic interest in aminopyrazole derivatives, primarily for their therapeutic potential. eco-vector.com The patents filed in this area provide strategic insights into the most promising research directions and applications for compounds like this compound.

A recurring theme in the patent landscape is the development of aminopyrazole derivatives as kinase inhibitors . Kinases are a major class of drug targets, particularly in oncology and inflammation.

A patent by Pharmacia & Upjohn describes 3(5)-amino-pyrazole derivatives for use as antitumor agents, highlighting their potential in cancer therapy. google.com

Another patent application discloses pyrazolo[1,5-a]pyrazin-4-yl derivatives bearing a 3-amino-1H-pyrazol-5-yl moiety as potent kinase inhibitors. google.com

The strategic implication for academic research is clear: the aminopyrazole scaffold is a validated starting point for the design of potent and selective enzyme inhibitors. Academic labs can contribute by:

Exploring Novel Scaffolds : Synthesizing and testing novel aminopyrazole derivatives, like this compound, that are not explicitly covered in existing patents.

Identifying New Targets : Screening these compounds against a wider range of biological targets beyond kinases to uncover new therapeutic applications.

Developing New Synthetic Routes : Devising more efficient, cost-effective, or environmentally friendly methods to synthesize these patented scaffolds, which can be of interest for both academic and industrial purposes. nih.gov

The patent landscape indicates a competitive but fertile ground for research, with a strong focus on translating the chemical versatility of aminopyrazoles into tangible therapeutic benefits.

Table 3: Representative Patents for Aminopyrazole Derivatives

Patent Number Assignee Title/Subject Matter Therapeutic Area Reference(s)
WO2001012189A1 Pharmacia & Upjohn Company 3(5)-amino-pyrazole derivatives Antitumor agents google.com
US20170240552A1 (Undisclosed) Pyrazolo[1,5-a]pyrazin-4-yl derivatives Kinase inhibitors google.com
General Trend Various Pyrazole-based derivatives COX-2 inhibitors for inflammation nih.gov
General Trend Various Pyrazole-scaffold compounds Protein kinase inhibitors for cancer, inflammatory disorders eco-vector.com

Future Perspectives and Emerging Trends in Pyrazole-Amine Research

The field of pyrazole-amine chemistry is dynamic and continuously evolving. Several emerging trends and future perspectives are likely to guide research involving this compound.

Expansion of Biological Targets : While kinase inhibition remains a major focus, research is expanding to evaluate pyrazole-amines against other target classes. nih.gov This includes exploring their potential as antiparasitic agents, autophagy inducers, and modulators of neurodegenerative disease pathways. mdpi.comnih.gov

Materials Science Applications : The unique photophysical properties of some pyrazole derivatives make them attractive for applications in materials science. mdpi.com Research is ongoing into their use as fluorescent sensors for ion detection, organic light-emitting diodes (OLEDs), and dyes. globalresearchonline.netmdpi.com

Advanced Synthetic Methodologies : There is a continuous drive to develop more sophisticated and efficient synthetic methods. This includes catalyst-free green protocols, multicomponent reactions, and novel cycloaddition strategies to access structurally diverse pyrazoles with high precision and yield. nih.govmdpi.com

Computational and AI-Driven Discovery : The integration of computational chemistry, such as quantitative structure-activity relationship (QSAR) modeling and virtual screening, is becoming standard practice. nih.gov These methods accelerate the design and identification of potent pyrazole-based molecules, making the discovery process more efficient.

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